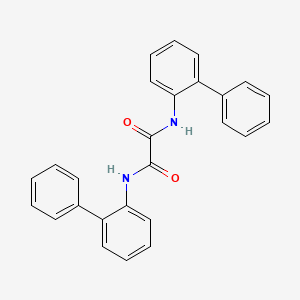

N,N'-bis(2-phenylphenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-bis(2-phenylphenyl)oxamide” is a chemical compound with the molecular formula C26H20N2O2 .

Synthesis Analysis

The synthesis of “N,N’-bis(2-phenylphenyl)oxamide” involves several steps. The starting materials include diethyl oxalate, glycine, and β-alanine . These are subjected to condensation reactions to form oxamides, which are then nitrated to form the corresponding dinitroxamides . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generates the energetic target ester in moderate yield and high purity .Molecular Structure Analysis

The molecular structure of “N,N’-bis(2-phenylphenyl)oxamide” is characterized by a molecular weight of 392.44900, a density of 1.249g/cm3, and a melting point of 241 °C . The exact mass is 392.15200 .Applications De Recherche Scientifique

Anticancer Activity and DNA Binding

Dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized and shown to possess in vitro anticancer activities against selected tumor cell lines. Their anticancer activities are consistent with their DNA-binding affinities, suggesting potential applications in therapeutic interventions (Zheng et al., 2015). Similarly, a dissymmetrical N,N'-bis(substituted)oxamide and its dicopper(II) complex demonstrated DNA-binding properties and cytotoxic activities, further supporting the potential therapeutic applications of these compounds (Cui et al., 2011).

Materials Science Applications

In materials science, N,N'-bis(2-phenylphenyl)oxamide derivatives have been explored for their potential in creating advanced materials. For instance, polyamide pseudorotaxanes, rotaxanes, and catenanes based on bis(5-carboxy-1,3-phenylene)-crown ethers demonstrate the ability to form mechanical cross-links, which could be beneficial in developing new materials with unique mechanical properties (Gibson et al., 2004). Aromatic polyamides incorporating N,N'-bis(4-carboxyphenyl)-N',N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine showed enhanced redox stability and electrochromic properties, indicating their potential in electrochromic devices (Wang & Hsiao, 2011).

Other Applications

Bis(N,N'-substituted oxamate) Zincate(II) complexes exhibit characteristic UV-Vis spectra and enhanced emission, suggesting applications in spectroscopic studies and possibly as luminescent materials (Taher et al., 2019). Furthermore, the synthesis and characterization of oxamidato-bridged Re(I)-based supramolecular rectangles highlight the utility of these compounds in constructing complex supramolecular architectures, which could have implications in nanotechnology and molecular electronics (Nagarajaprakash et al., 2014).

Propriétés

IUPAC Name |

N,N'-bis(2-phenylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRWRNVGVPSVLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318907 |

Source

|

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-phenylphenyl)oxamide | |

CAS RN |

21022-17-3 |

Source

|

| Record name | MLS000758528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)